REACTION_CXSMILES
|
O.[CH3:2][C:3]1([CH3:21])[O:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[C:12]=2[CH3:20])[CH2:5][O:4]1>C1(C)C=CC=CC=1>[CH3:2][C:3]1([CH3:21])[O:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[C:12]=2[CH3:20])[CH2:5][O:4]1 |f:0.1|
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Name
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(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate
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Quantity
|
690 g
|
Type
|
reactant
|
Smiles
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O.CC1(OCC(CO1)COC1=C(C(=NC=C1C)CO)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
921 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
393 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the concentrated product obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CO)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |